(S)-Tert-butyl 1-aminopropan-2-ylcarbamate

説明

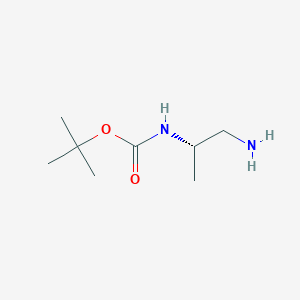

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate is a chemical compound with the molecular formula C8H18N2O2. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can interact uniquely with biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate typically involves the reaction of tert-butyl chloroformate with (S)-1-aminopropan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and reactors ensures consistent product quality and higher yields .

化学反応の分析

Types of Reactions

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates or amides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

1. Synthesis of Organic Compounds

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various reactions, including:

- Buchwald-Hartwig Coupling : This method allows for the formation of aryl amines by coupling aryl halides with amines, where this compound acts as a key intermediate .

- Reactions with Electrophiles : The compound can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic frameworks.

Biological Applications

2. Enzyme Mechanism Studies

The compound is instrumental in studying enzyme mechanisms due to its ability to form carbamates upon interaction with enzymes. This interaction can elucidate the roles of specific amino acids in enzyme catalysis and protein-ligand interactions.

3. Drug Development

this compound is explored as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders. Its ability to cross biological membranes enhances its bioavailability, making it a candidate for therapeutic applications .

Medical Applications

4. Therapeutic Potential

Research indicates that this compound may have therapeutic implications in treating conditions mediated by specific biological pathways. For example, it has been studied for its potential role as an inhibitor in the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer .

Case Study: Inhibition of Raf Kinase

Inhibitors derived from this compound have shown promise in early clinical trials targeting tumors with over-expressed receptor tyrosine kinases. These inhibitors could provide new avenues for cancer therapy by disrupting critical signaling pathways .

Industrial Applications

5. Agrochemical Production

The compound is also used in the production of agrochemicals, where it acts as a stabilizer in various industrial processes. Its stability under different environmental conditions makes it suitable for agricultural applications.

作用機序

The mechanism of action of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

類似化合物との比較

Similar Compounds

- tert-Butyl (1-aminopropan-2-yl)carbamate

- tert-Butyl (2-aminophenyl)carbamate

- tert-Butyl (1-amino-2-methylpropyl)carbamate

Uniqueness

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate is unique due to its chiral nature, which allows it to interact specifically with chiral biological molecules. This specificity can lead to more targeted and effective therapeutic applications compared to its non-chiral counterparts .

生物活性

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate, with the CAS number 146552-71-8, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group and a tert-butyl substituent. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily linked to its role as a modulator of enzymatic activity . It has been studied for its potential to inhibit specific enzymes that are implicated in disease processes, including proteases involved in viral replication and other metabolic pathways.

- Inhibition of Viral Proteases : Research indicates that compounds similar to this compound exhibit inhibitory effects on the Hepatitis C virus (HCV) NS3/4A protease, which is crucial for viral replication. Inhibitors targeting this protease have shown promise in treating HCV infections .

- Antiproliferative Effects : Some studies have suggested that this compound may possess antiproliferative properties against certain cancer cell lines. The mechanism involves modulation of signaling pathways that control cell growth and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Safety and Toxicology

The safety profile of this compound is essential for its potential therapeutic application. Preliminary toxicity studies have indicated that the compound exhibits low toxicity levels in mammalian cell lines, suggesting it may be suitable for further development as a pharmaceutical agent. However, comprehensive toxicological assessments are necessary to confirm these findings.

特性

IUPAC Name |

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567217 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146552-71-8 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。